Bobcat339

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

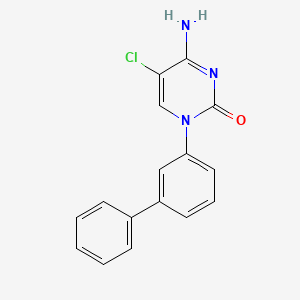

Bobcat339 is a selective cytosine-based inhibitor of ten-eleven translocation methylcytosine dioxygenase (TET) with IC50 values of 33 and 73 μM for TET1 and TET2, respectively . It reduces DNA 5-hydroxymethylcytosine (5hmC) levels in cells without inhibiting the DNA methyltransferase DNMT3a .

Synthesis Analysis

Bobcat339 is synthesized by reacting 5-chlorocytosine with 3-biphenylboronic acid and Cu(OAc)2.H2O in a solution of MeOH: H2O (5 mL, 3:1, v/v). TEMED is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .

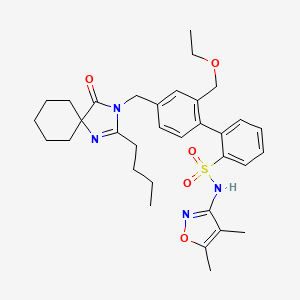

Molecular Structure Analysis

The molecular formula of Bobcat339 is C16H12ClN3O . The molecular weight is 297.74 .

Chemical Reactions Analysis

Bobcat339 is a selective inhibitor of TET enzymes. It reduces the abundance of DNA 5-hydroxymethylcytosine by inhibiting TET enzyme function in living cells .

Physical And Chemical Properties Analysis

Bobcat339 is a white to beige powder . It is soluble to 100 mM in DMSO and to 5 mM in ethanol . .

Applications De Recherche Scientifique

Application in Cancer Research

Methods of Application: The inhibitory activity of Bobcat339 against human TET1 and TET2 was assessed using a quantitative LC-ESI-MS/MS assay . The study also involved the use of commercial Bobcat339 preparations .

Results or Outcomes: The study found that the inhibitory activity of commercial Bobcat339 preparations was directly correlated with Cu (II) content . It was concluded that Bobcat339 alone is not capable of inhibiting TET enzymes at the reported concentrations, and that its activity is enhanced by contaminating Cu (II) .

Application in Memory Loss Research

Methods of Application: The molecule was synthesized in a lab and its effects on genes related to memory loss were studied .

Results or Outcomes: The molecule has shown promise in governing the function of genes related to memory loss .

Application in Anorexia Nervosa Research

Methods of Application: The molecule was administered to mice through their drinking water . After ingestion, it was found that Bobcat339 also traveled to the brain, where it regulated TET3 by interacting with AgRP neurons .

Results or Outcomes: The mice began eating more after ingesting Bobcat339, indicating that the molecule could potentially mitigate AN in humans .

Application in Diabetes Research

Scientific Field: Endocrinology

Methods of Application: Small interfering RNAs (siRNAs) that targeted TET3 were delivered specifically to the livers of mice . The team discovered that they could attenuate type 2 diabetes in animal models .

Results or Outcomes: The study found that Bobcat339 could potentially be a good molecule for treating type 2 diabetes .

Application in Alzheimer’s Disease Research

Methods of Application: The molecule was synthesized in a lab and its effects on genes related to memory loss were studied .

Results or Outcomes: The molecule has shown promise in governing the function of genes related to memory loss .

Application in Parkinson’s Disease Research

Methods of Application: The molecule was synthesized in a lab and its effects on genes related to memory loss were studied .

Results or Outcomes: The molecule has shown promise in governing the function of genes related to memory loss .

Safety And Hazards

Orientations Futures

Bobcat339 has shown promise in the field of epigenetics and serves as a starting point for new therapeutics that target DNA methylation and gene transcription . It has been used in studies exploring its effects on oocyte maturation and early embryogenesis in pigs . It has also been suggested as a potential therapeutic for anorexia nervosa .

Propriétés

IUPAC Name |

4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYGOOYCNTEQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bobcat339 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)

carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)